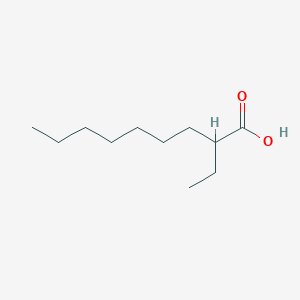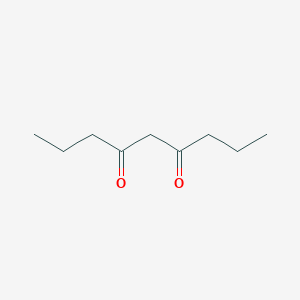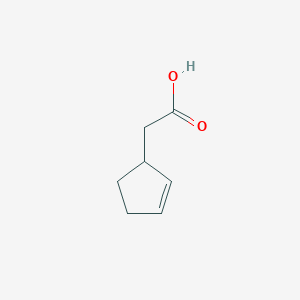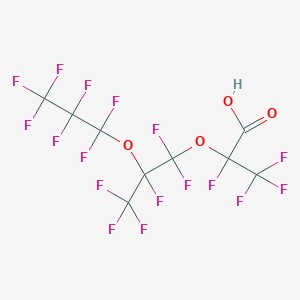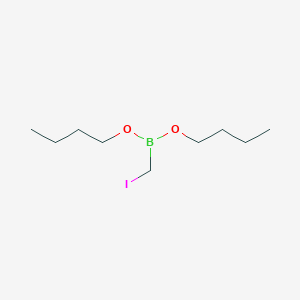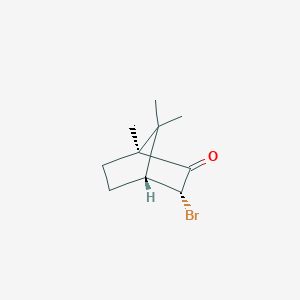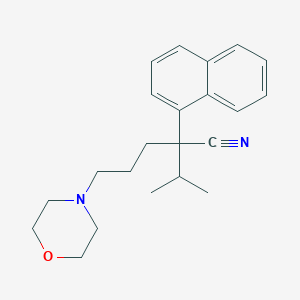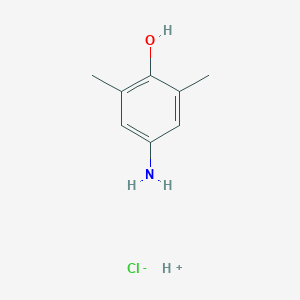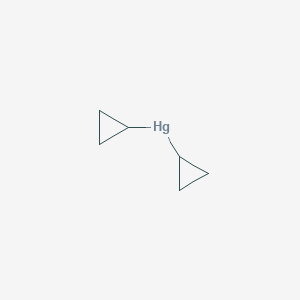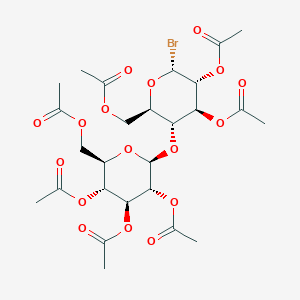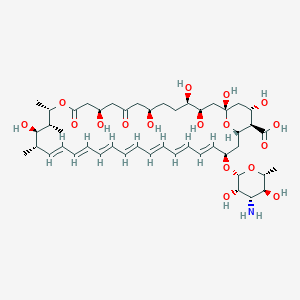
Mycoheptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycoheptin is a natural product that has been isolated from the fermentation broth of Streptomyces sp. ATCC 29253. It is a cyclic depsipeptide that consists of 10 amino acid residues and a β-hydroxy acid. Mycoheptin has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of mycoheptin is not fully understood, but it is believed to involve the inhibition of protein synthesis. Mycoheptin has been shown to bind to the ribosome, which is responsible for protein synthesis, and inhibit its activity. This leads to the accumulation of incomplete or truncated proteins, which can induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, mycoheptin has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Mycoheptin has also been found to exhibit anti-inflammatory activity, which could be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of mycoheptin is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to inhibit the growth of bacteria and fungi, which could be useful for the development of new antibiotics. However, one limitation of mycoheptin is its low yield, which can make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on mycoheptin. One direction is the development of new synthesis methods to increase the yield of the compound. Another direction is the investigation of the mechanism of action of mycoheptin, which could lead to the development of new cancer treatments. Additionally, research could be conducted to explore the potential use of mycoheptin as an antibiotic or anti-inflammatory agent. Overall, mycoheptin has the potential to be a valuable compound for a variety of scientific research applications.
Méthodes De Synthèse
Mycoheptin can be synthesized using a combination of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The SPPS method involves the stepwise addition of amino acids to a solid support, while the solution-phase method involves the synthesis of the peptide in solution. Both methods have been used successfully to synthesize mycoheptin, with yields ranging from 2-10%.
Applications De Recherche Scientifique
Mycoheptin has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Mycoheptin has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
Numéro CAS |
12609-89-1 |
|---|---|
Nom du produit |
Mycoheptin |
Formule moléculaire |
C47H71NO17 |
Poids moléculaire |
922.1 g/mol |
Nom IUPAC |
(1S,3R,4R,7R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,11,17,37-heptahydroxy-15,16,18-trimethyl-9,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-31,33-38,40-44,46,49,51-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |
Clé InChI |
GXLOOVOKGBOVIH-YPBFURFVSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](CC(=O)C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(=O)CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonymes |
mycoheptin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
